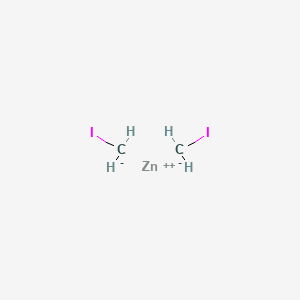
Zinc bis(iodomethanide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc bis(iodomethanide) is an organozinc compound characterized by the presence of two iodomethanide ligands attached to a central zinc atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc bis(iodomethanide) can be synthesized through the reaction of zinc chloride with iodomethane in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows: [ \text{ZnCl}_2 + 2 \text{CH}_3\text{I} + 2 \text{NaH} \rightarrow \text{Zn(CH}_2\text{I})_2 + 2 \text{NaCl} + \text{H}_2 ]
Industrial Production Methods: Industrial production of zinc bis(iodomethanide) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: Zinc bis(iodomethanide) can undergo substitution reactions where the iodomethanide ligands are replaced by other nucleophiles. For example, reaction with a thiol can produce a zinc thiolate compound.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Thiols, amines, and phosphines are common reagents used in substitution reactions.
Solvents: Reactions are typically carried out in non-polar solvents such as hexane or toluene to maintain the stability of the compound.
Major Products:
Zinc Thiolates: Formed from the reaction with thiols.
Zinc Amines: Formed from the reaction with amines.
Scientific Research Applications
Chemistry: Zinc bis(iodomethanide) is used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds. It is also employed in the preparation of other organozinc compounds.
Biology and Medicine: While direct applications in biology and medicine are limited, the compound’s derivatives are explored for potential use in drug development and as intermediates in the synthesis of biologically active molecules.
Industry: In the industrial sector, zinc bis(iodomethanide) is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of zinc bis(iodomethanide) primarily involves the formation and cleavage of carbon-zinc bonds. The zinc atom acts as a Lewis acid, facilitating the nucleophilic attack on the iodomethanide ligands. This reactivity is harnessed in various synthetic applications, where the compound serves as a source of reactive zinc species.
Comparison with Similar Compounds
Zinc bis(thiomethanide): Similar structure but with thiomethanide ligands instead of iodomethanide.
Zinc bis(chloromethanide): Contains chloromethanide ligands.
Uniqueness: Zinc bis(iodomethanide) is unique due to the presence of iodomethanide ligands, which confer distinct reactivity compared to other halomethanide compounds. The iodine atoms provide a larger atomic radius and different electronic properties, influencing the compound’s behavior in chemical reactions.
Properties
IUPAC Name |
zinc;iodomethane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2I.Zn/c2*1-2;/h2*1H2;/q2*-1;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKISHNHYNINFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]I.[CH2-]I.[Zn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4I2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471941 |
Source


|
| Record name | Zinc bis(iodomethanide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14399-53-2 |
Source


|
| Record name | Zinc bis(iodomethanide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
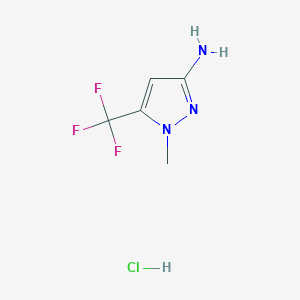
![[5-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B3047675.png)
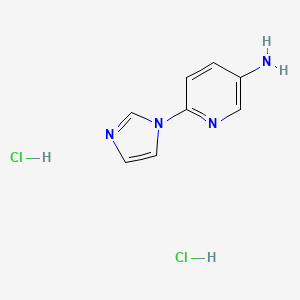
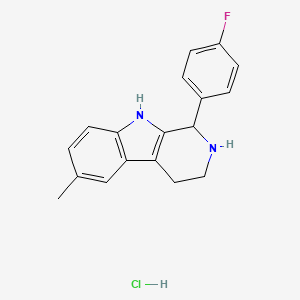
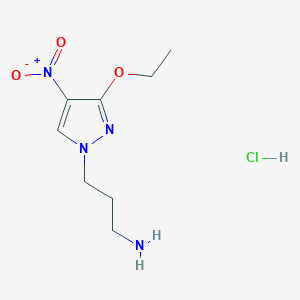
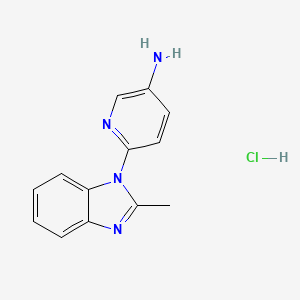
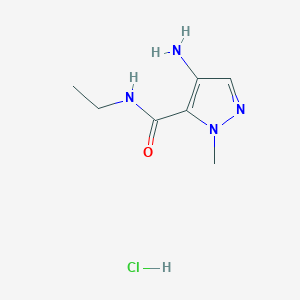
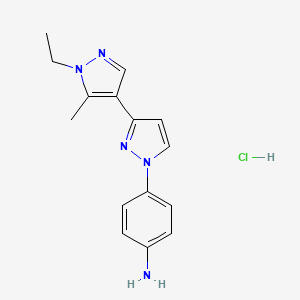

![Methyl 4-[(4-amino-2-chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylate hydrochloride](/img/structure/B3047688.png)

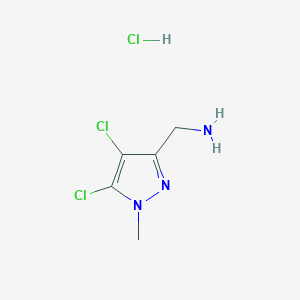
![[(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B3047691.png)
![1-(4-Methyl-2-{[(oxolan-2-yl)methyl]amino}-1,3-thiazol-5-yl)ethan-1-one hydrochloride](/img/structure/B3047692.png)
